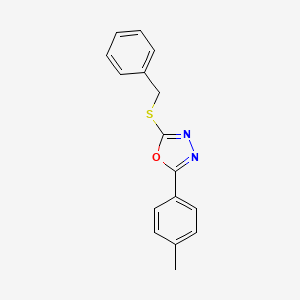![molecular formula C14H19N3O2 B5875123 N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
作用机制
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide works by binding to the catalytic domain of PARP1, which is responsible for the enzyme's activity. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to cell death in cancer cells. In addition, this compound can also inhibit the activity of enzymes such as MMP-9 (matrix metalloproteinase 9) and HDAC1 (histone deacetylase 1), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, while sparing normal cells. In inflammation research, this compound can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. In neurodegenerative disease research, this compound has been shown to protect neuronal cells from damage and death.
实验室实验的优点和局限性
One of the main advantages of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide for lab experiments is its specificity for PARP1, which allows researchers to target this enzyme without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of more effective synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various diseases and conditions. Finally, the potential long-term effects of this compound on normal cellular processes should be investigated to ensure its safety for clinical use.
合成方法
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide involves a multi-step process that includes the reaction of 2-pyridinecarboximidamide with 3-cyclopentylpropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to yield the final product. The purity of this compound can be further improved through recrystallization.
科学研究应用
N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme PARP1 (poly(ADP-ribose) polymerase 1), which is involved in DNA repair. This compound has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce the production of pro-inflammatory cytokines in immune cells. Additionally, this compound has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it can inhibit the activity of enzymes that contribute to neuronal cell death.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-3-4-10-16-12)17-19-13(18)9-8-11-5-1-2-6-11/h3-4,7,10-11H,1-2,5-6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQSTZLMBORHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)



![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)




